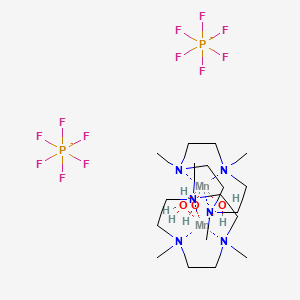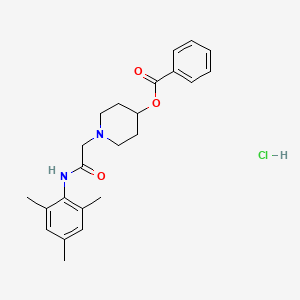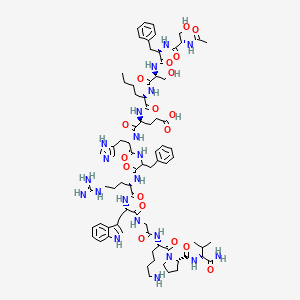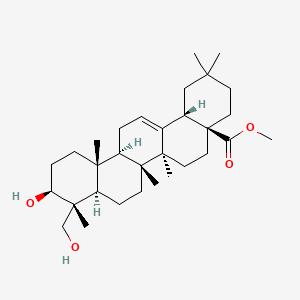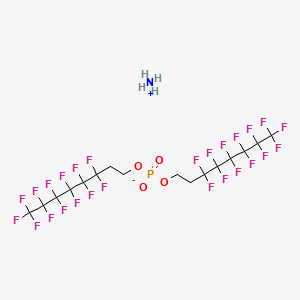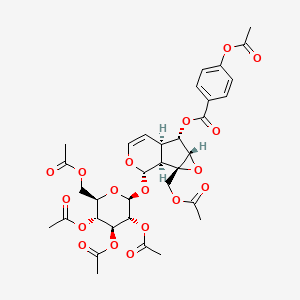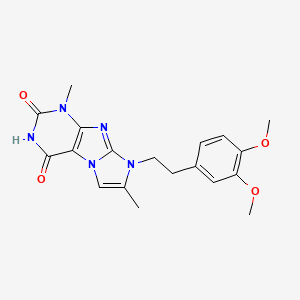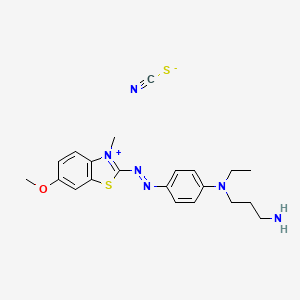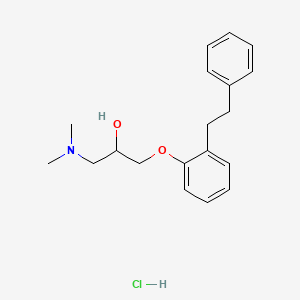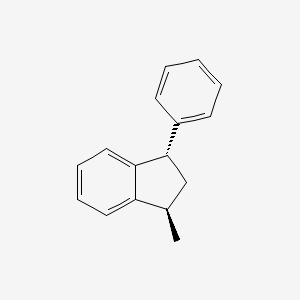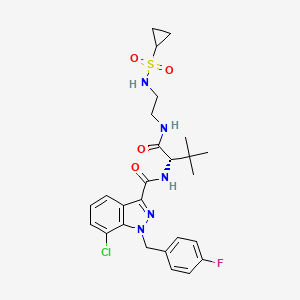
Adsb-fub-187
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ADSB-FUB-187 is an indazole-based synthetic cannabinoid. It is known for its potent agonistic activity at the CB1 receptor, with a binding affinity of Ki = 0.09 nM and an EC50 of 1.09 nM .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ADSB-FUB-187 involves several key steps:
Formation of the Indazole Core: The indazole core is synthesized through a cyclization reaction involving a hydrazine derivative and a suitable ketone or aldehyde.
Functionalization of the Indazole Ring: The indazole ring is then functionalized with a carboxamide group at the 3-position. This is typically achieved through an amide coupling reaction using a carboxylic acid derivative and an amine.
Introduction of the Fluorobenzyl Group: The 1-position of the indazole ring is substituted with a fluorobenzyl group via a nucleophilic substitution reaction.
Attachment of the Cyclopropylsulfonylaminoethyl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
ADSB-FUB-187 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can be used to modify the functional groups on the indazole ring, potentially altering its activity.
Substitution: Nucleophilic substitution reactions are commonly used to introduce different substituents on the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium hydride and various alkyl halides are employed.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique pharmacological profiles.
Applications De Recherche Scientifique
ADSB-FUB-187 has been extensively studied for its applications in several scientific fields:
Chemistry: It serves as a model compound for studying the structure-activity relationships of synthetic cannabinoids.
Biology: The compound is used to investigate the biological effects of CB1 receptor agonists, including their impact on cellular signaling pathways.
Medicine: this compound is explored for its potential therapeutic applications, such as pain management and neuroprotection.
Mécanisme D'action
ADSB-FUB-187 exerts its effects primarily through its agonistic activity at the CB1 receptor. Upon binding to the receptor, it activates the associated G-protein, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic AMP levels. This activation triggers various downstream signaling pathways, resulting in the modulation of neurotransmitter release and other cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- AB-FUBINACA
- ADB-FUBINACA
- ADB-5’F-BUTINACA
- ADB-5’Br-PINACA
- MDMB-5’Br-BUTINACA
Uniqueness
ADSB-FUB-187 is unique due to its exceptionally high binding affinity for the CB1 receptor, making it one of the most potent synthetic cannabinoids in its class. While other compounds may have similar structures, the specific functional groups and their positions on the indazole ring contribute to its distinct pharmacological profile .
Propriétés
Numéro CAS |
1185283-97-9 |
|---|---|
Formule moléculaire |
C26H31ClFN5O4S |
Poids moléculaire |
564.1 g/mol |
Nom IUPAC |
7-chloro-N-[(2S)-1-[2-(cyclopropylsulfonylamino)ethylamino]-3,3-dimethyl-1-oxobutan-2-yl]-1-[(4-fluorophenyl)methyl]indazole-3-carboxamide |
InChI |
InChI=1S/C26H31ClFN5O4S/c1-26(2,3)23(25(35)29-13-14-30-38(36,37)18-11-12-18)31-24(34)21-19-5-4-6-20(27)22(19)33(32-21)15-16-7-9-17(28)10-8-16/h4-10,18,23,30H,11-15H2,1-3H3,(H,29,35)(H,31,34)/t23-/m1/s1 |
Clé InChI |
UANJTRHQSBHCID-HSZRJFAPSA-N |
SMILES isomérique |
CC(C)(C)[C@@H](C(=O)NCCNS(=O)(=O)C1CC1)NC(=O)C2=NN(C3=C2C=CC=C3Cl)CC4=CC=C(C=C4)F |
SMILES canonique |
CC(C)(C)C(C(=O)NCCNS(=O)(=O)C1CC1)NC(=O)C2=NN(C3=C2C=CC=C3Cl)CC4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




